6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
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Overview
Description
“6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the preparation of intermediates . A versatile and efficient chemical approach has been reported for the synthesis of these molecules . The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives include the preparation of intermediates and their efficient derivatisation .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure . Further analysis would require specific experimental data.Scientific Research Applications
Herbicidal Activity : Some derivatives of pyrazolo[3,4-d]pyrimidine-4-one, closely related to the compound , have shown significant herbicidal activities. For instance, certain compounds demonstrated good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Luo, Zhao, Zheng, & Wang, 2017).
Nucleoside Analogues : The synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, which are analogues of guanosine, adenosine, and inosine, has been described. These compounds have potential applications in medicinal chemistry (Anderson, Cottam, Larson, Nord, Revankar, & Robins, 1990).
Anticancer and Antiviral Applications : A study synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity. Some of these compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).
Analgesic Activity : Newly synthesized 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines were found to be non-toxic and displayed pronounced analgesic activity in experimental models (Ofitserova, Alekseeva, Shklyarenko, & Yakovlev, 2020).
Antimicrobial Agents : A study focused on the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activity. The compounds showed significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Similar compounds with a pyrazolo[3,4-D]pyrimidin-3(2H)-one core have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the interacting biomolecules .
Cellular Effects
Similar compounds have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERITGXHLJUXPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652828 |
Source
|
Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-42-5 |
Source
|
Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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